2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide
Description
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a triazolopyrimidine derivative characterized by a 3-ethyl-substituted triazolo[4,5-d]pyrimidine core, a sulfanyl (-S-) linker, and an N-(2-methoxyethyl)acetamide side chain. Its molecular formula is C₁₃H₁₈N₆O₂S, with a molecular weight of 346.40 g/mol. Key physicochemical properties include a melting point of 140.0–141.3 °C and distinct NMR/HR-MS profiles .
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-3-17-10-9(15-16-17)11(14-7-13-10)20-6-8(18)12-4-5-19-2/h7H,3-6H2,1-2H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABMGLQVKMNWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCCOC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5061-0206 is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
F5061-0206 interacts with LSD1 and inhibits its activity. It has been identified as a reversible LSD1 inhibitor. Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound.
Biochemical Pathways
The inhibition of LSD1 by F5061-0206 affects the lysine methylation process. This can lead to changes in gene expression, which can inhibit the proliferation and migration of cancer cells.
Result of Action
When cells are treated with F5061-0206, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed. This suggests that F5061-0206 could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biological Activity
The compound 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a triazolopyrimidine core with a sulfanyl group and a methoxyethyl acetamide substituent. This unique structure is believed to contribute to its biological activity by enabling interactions with various biological targets.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The mechanism typically involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways. For instance, compounds containing a triazole moiety have been reported to interact with DNA and RNA, disrupting their functions and leading to cell death.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their broad-spectrum antibacterial effects. Studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial proteins.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective properties of triazolopyrimidines. The inhibition of acetylcholinesterase (AChE) is one mechanism through which these compounds may exert neuroprotective effects. By inhibiting AChE, they can increase acetylcholine levels in the brain, potentially improving cognitive function. For example, studies on related triazole compounds have shown promising results in enhancing memory and learning in animal models.
The biological activity of 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : The triazole ring can intercalate into DNA strands, affecting replication and transcription.
- Protein Binding : The sulfanyl group enhances binding affinity to target proteins, modulating their activity.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Heterocyclic | Anticancer | Triazole-pyrimidine fusion |
| 1,2,4-Triazolopyrimidine Derivatives | Heterocyclic | Antimicrobial | Varying substituents |
| 7-(Furan-2-yl)-triazolo[4,5-d]pyrimidine | Heterocyclic | Antiproliferative | Enhanced interaction with furan |
Case Studies
- Anticancer Studies : A study investigated the effects of a series of triazolopyrimidine derivatives on human cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the nanomolar range against breast and lung cancer cells.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- 3-Position : The ethyl group in the target compound confers moderate steric bulk compared to bulkier substituents like benzyl (compound 21) or tert-butyl (vicasinabinum). This may enhance membrane permeability while reducing off-target interactions .
- 7-Position : The N-(2-methoxyethyl)acetamide side chain distinguishes the target compound from analogues with amine (compound 20) or piperidine (compound 21) groups. The methoxyethyl moiety likely improves aqueous solubility relative to hydrophobic aryl groups .
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparison
Key Findings :
- Kinase Inhibition : Compound 20, with a 4-chlorobenzyl group and propylthio chain, demonstrates high kinase selectivity, suggesting that electron-withdrawing groups (e.g., Cl) enhance target binding .
- Receptor Modulation: Vicasinabinum’s CB2 agonism highlights the role of tetrazole and pyrrolidinol groups in receptor binding, whereas the target compound’s methoxyethyl-acetamide may favor solubility over receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
